molecular formula C9H7NO B118818 5-Hydroxyisoquinoline CAS No. 2439-04-5

5-Hydroxyisoquinoline

Cat. No. B118818
CAS RN: 2439-04-5
M. Wt: 145.16 g/mol
InChI Key: CSNXUYRHPXGSJD-UHFFFAOYSA-N
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Description

5-Hydroxyisoquinoline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a reagent used in the preparation of PARP inhibitor .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyisoquinoline is C9H7NO . The molecular weight is 145.16 . The SMILES string representation is C1=CC=C(C2=CC=NC=C12)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxyisoquinoline such as its density, melting point, and boiling point are not explicitly mentioned in the sources .

Scientific Research Applications

1. Chemical Reactions in Superacids

5-Hydroxyisoquinoline has been studied for its behavior in superacid environments. Research shows that it can form N,C-diprotonated dications in CF(3)SO(3)H-SbF(5) superacid medium and undergo selective ionic hydrogenation with cyclohexane in the presence of aluminum chloride. These findings are significant for understanding the chemical reactions of hydroxyquinolines in superacidic mediums (Koltunov et al., 2002).

2. Molecular Binding Studies

5-Hydroxyisoquinoline has been identified as a fragment-like inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2). Studies using molecular modeling and selective protonation revealed multiple binding modes of this compound, providing insights into its interaction with kinase inhibitors. This research is crucial for developing new therapeutic agents (Constantine et al., 2008).

3. Computational Chemistry

The enthalpies of formation and proton affinities of 5-hydroxyisoquinoline and related compounds have been calculated using ab initio molecular orbital theory. These studies are essential for understanding the thermochemical properties of isoquinoline derivatives and can guide the development of new compounds with desired properties (Namazian & Coote, 2008).

4. Antimicrobial Activity

Research into 5-hydroxyisoquinolinium salts, derivatives of 5-hydroxyisoquinoline, shows promise in antimicrobial applications. Studies have compared the efficacy of hydroxylated isoquinolinium salts against various bacterial and fungal strains, highlighting the potential use of these compounds in treating infections (Soukup et al., 2016).

5. Enthalpy and Proton Affinity Studies

Further studies on the enthalpies of formation and proton affinities of 5-hydroxyisoquinoline using high-level composite methods like G3(MP2) and CBS-QB3 have been conducted. These studies are vital for a deeper understanding of the physical and chemical properties of isoquinoline derivatives (Namazian & Coote, 2008).

Safety And Hazards

5-Hydroxyisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

While specific future directions for 5-Hydroxyisoquinoline are not mentioned, it is noted that isoquinoline alkaloids, which include 5-Hydroxyisoquinoline, have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name

isoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNXUYRHPXGSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901677
Record name NoName_813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyisoquinoline

CAS RN

2439-04-5
Record name 5-Hydroxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2439-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-5-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoquinolinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51787
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinolin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.688
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
KY Koltunov, GKS Prakash, G Rasul… - The Journal of Organic …, 2002 - ACS Publications
Isomeric 5-, 6-, 7-hydroxyquinolines (11−13) and 5-hydroxyisoquinoline (14) gave N,C-diprotonated dications in CF 3 SO 3 H−SbF 5 superacid medium. Compounds 11, 13, 14, and 8-…
Number of citations: 52 pubs.acs.org
MAVR da Silva, MAR Matos, LMPF Amaral - The Journal of Chemical …, 2005 - Elsevier
… ∘ , for crystalline 1-hydroxyisoquinoline, 5-hydroxyisoquinoline and 1,5-diidroxyisoquinoline, … The compound, 5-hydroxyisoquinoline was studied in a different time so the value ε calor …
Number of citations: 14 www.sciencedirect.com
IW Mathison - The Journal of Organic Chemistry, 1965 - ACS Publications
During the synthesis of some compounds designed to affect the cardiovascular system, it became neces-sary to examine hydrogenation procedures for 5-hydroxyisoquinoline. Two …
Number of citations: 10 pubs.acs.org
O Soukup, R Dolezal, D Malinak, J Marek… - Bioorganic & Medicinal …, 2016 - Elsevier
… 7–11 was prepared by reaction of 5-hydroxyisoquinoline (1) with 1-bromoalkane (2–6) in acetonitrile (CH 3 CN). The reaction mixture of 5-hydroxyisoquinoline and 1-bromoalkane was …
Number of citations: 22 www.sciencedirect.com
C Vila, A Rendón‐Patiño… - Advanced Synthesis …, 2018 - Wiley Online Library
… Moreover, we can extend this methodology for the enantioselective functionalization of 5-hydroxyisoquinoline. This methodology represents, to the best of our knowledge, the first …
Number of citations: 16 onlinelibrary.wiley.com
MM Barbooti, DA Al-Sammerrai - Thermochimica acta, 1984 - Elsevier
… in oxidation inhibition on increasing the concentration of 5-hydroxyisoquinoline … oxygen atmosphere and in the presence of catalysts and 5-hydroxyisoquinoline … 5-Hydroxyisoquinoline …
Number of citations: 11 www.sciencedirect.com
KL Constantine, L Mueller, WJ Metzler… - Journal of medicinal …, 2008 - ACS Publications
… -activated protein kinase 2 (MK2) include 5-hydroxyisoquinoline (IC 50 ∼ 85 μM). Modeling … samples of MK2 in complex with 5-hydroxyisoquinoline demonstrated that two of the four …
Number of citations: 16 pubs.acs.org
M Namazian, ML Coote - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… enthalpies of formation of 1-hydroxyisoquinoline (2), 5-hydroxyisoquinoline (3), and 1,5-… While the enthalpies of formation of gaseous isoquinoline and 5-hydroxyisoquinoline were …
Number of citations: 13 www.sciencedirect.com
RA Robinson - Journal of the American Chemical Society, 1947 - ACS Publications
… For the purpose of comparison 5-hydroxyisoquinoline was … 5-Hydroxyisoquinoline.—Seventy grams of isoquinoline5-sodium … Seven and one-half grams of 5hydroxyisoquinoline, m. …
Number of citations: 7 pubs.acs.org
MJ Fray, P Allen, PR Bradley, CE Challenger… - Tetrahedron, 2006 - Elsevier
… The synthesis of 1 began with the reduction of commercially available 5-hydroxyisoquinoline (Scheme 1); hydrogenation over Adam's catalyst in acetic acid solvent 3 gave 5-hydroxy-…
Number of citations: 6 www.sciencedirect.com

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